Bunaprolast - 99107-52-5

Bunaprolast

Catalog Number: EVT-261932
CAS Number: 99107-52-5
Molecular Formula: C17H20O3
Molecular Weight: 272.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bunaprolast is an anti-asthmatic.
Source and Classification

Bunaprolast is synthesized from various chemical precursors and belongs to the class of compounds known as leukotriene receptor antagonists. These compounds are designed to inhibit the action of leukotrienes, which are inflammatory mediators derived from arachidonic acid. The inhibition of these receptors can lead to reduced inflammation and bronchial hyperreactivity, making Bunaprolast a candidate for treating respiratory disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bunaprolast involves several steps that typically include the formation of key intermediates through reactions such as alkylation and acylation. The process requires careful control of reaction conditions to ensure high yields and purity of the final product. Specific methods may include:

  1. Alkylation Reactions: Used to introduce alkyl groups into the molecular structure.
  2. Acylation Reactions: Employed to form amides or esters that are crucial for the biological activity of the compound.
  3. Purification Techniques: Such as recrystallization or chromatography, which are essential for isolating the final product from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

Bunaprolast has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a leukotriene receptor antagonist. The specific molecular formula is C₁₈H₁₉N₃O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 341.42 g/mol.
  • Structural Features: The compound contains a thiazole ring, which is significant for its receptor binding properties.
Chemical Reactions Analysis

Reactions and Technical Details

Bunaprolast undergoes various chemical reactions that are critical for its synthesis and biological activity:

  1. Hydrolysis: Bunaprolast can be hydrolyzed in biological systems, leading to the formation of active metabolites.
  2. Oxidation-Reduction Reactions: These reactions can modify the functional groups within the molecule, potentially affecting its efficacy and safety profile.
  3. Binding Interactions: The compound interacts with leukotriene receptors through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Mechanism of Action

Process and Data

The mechanism of action of Bunaprolast involves its competitive inhibition of leukotriene receptors (specifically CysLT1). By blocking these receptors, Bunaprolast effectively reduces the bronchoconstrictive effects mediated by leukotrienes, leading to:

  • Decreased Bronchial Inflammation: Reducing symptoms associated with asthma and allergic responses.
  • Improved Airway Functionality: Enhancing airflow in patients with obstructive airway diseases.

Clinical studies have shown that Bunaprolast significantly inhibits thromboxane A2 release, further supporting its role in managing inflammatory responses in respiratory conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bunaprolast exhibits several key physical and chemical properties relevant to its application:

  • Solubility: Moderately soluble in organic solvents; limited solubility in water, which may affect its bioavailability.
  • Stability: The compound demonstrates stability under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Approximately 120-125 °C, indicating thermal stability suitable for pharmaceutical formulations.
Applications

Scientific Uses

Bunaprolast has been primarily investigated for its therapeutic applications in:

  • Asthma Management: As a potential treatment option for patients experiencing asthma attacks triggered by allergens or irritants.
  • Allergic Rhinitis Treatment: Providing relief from nasal congestion and other symptoms associated with allergic responses.
  • Research Studies: Investigating the broader implications of leukotriene antagonism in various inflammatory diseases beyond respiratory conditions.
Pharmacological Mechanisms of Bunaprolast

Molecular Targets in the Arachidonic Acid Pathway

Bunaprolast (CAS 99107-52-5) modulates key enzymes within the arachidonic acid (AA) metabolic cascade, a central pathway in inflammation. AA metabolism proceeds via three primary branches:

  • Cyclooxygenase (COX): Generates prostaglandins and thromboxane A₂ (TXA₂) [2] [7].
  • Lipoxygenase (LOX): Produces leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs) [7].
  • Cytochrome P450 (CYP): Forms epoxyeicosatrienoic acids (EETs) and diols [7].

Bunaprolast exhibits dual inhibitory activity, primarily targeting 5-lipoxygenase (5-LOX) and thromboxane synthase, thereby suppressing both leukotriene and thromboxane pathways. It shows negligible effects on COX-derived prostaglandins, distinguishing it from nonsteroidal anti-inflammatory drugs (NSAIDs) [1] [6].

Table 1: Molecular Targets of Bunaprolast in AA Metabolism

AA Pathway BranchKey Enzymes/MediatorsEffect of Bunaprolast
5-LOXLTB₄, 5-HETEPotent inhibition (IC₅₀ = 250–1080 nM)
Thromboxane synthaseTXB₂/TXA₂Significant suppression (p<0.02)
COXPGE₂, PGI₂Minimal impact
CYP epoxygenasesEETsNo reported activity

Inhibition of 5-Lipoxygenase (5-LOX) Enzymatic Activity

Bunaprolast directly suppresses 5-LOX, the enzyme catalyzing LTB₄ synthesis from AA. Its inhibition kinetics reveal:

  • Time-dependent potency: Preincubation for 60 minutes reduces IC₅₀ to 250 ± 85 nM in human whole blood, compared to 1080 ± 644 nM after 1-minute preincubation [1] [3] [6]. This suggests intracellular accumulation or conversion to active metabolites.
  • Metabolite contribution: Deacetylation yields U-68,244, which retains similar 5-LOX inhibitory activity (IC₅₀ = 270 ± 79 nM after 60 min) [1].
  • Comparative potency: Exceeds vitamin K and Bunaprolast’s sulfate conjugate (micromolar activity) and matches the reference 5-LOX inhibitor AA-861 [1].

Mechanistically, Bunaprolast chelates the 5-LOX active site iron or disrupts nuclear membrane translocation, where 5-LOX activates [2] [10].

Modulation of Leukotriene B4 (LTB4) Synthesis in Human Whole Blood

Bunaprolast’s suppression of LTB₄—a potent neutrophil chemoattractant—is validated in physiologically relevant models:

  • Calcium ionophore challenge: In human whole blood stimulated with A23187, Bunaprolast achieves near-complete LTB₄ inhibition (98%) at 10 mg/kg orally [1] [3].
  • Dose-response relationships: Oral administration in primates shows dose-dependent inhibition of pulmonary resistance (RL) and dynamic compliance (Cdyn), critical in bronchoconstriction [1] [6].
  • Aerosol delivery: Achieves 45–53% inhibition independent of dose, suggesting local airway efficacy [3] [6].

Table 2: Inhibition of LTB4 Synthesis by Bunaprolast

Preincubation TimeBunaprolast IC₅₀ (nM)Metabolite U-68,244 IC₅₀ (nM)
1 minute1080 ± 644820 ± 442
60 minutes250 ± 85270 ± 79

Downstream Effects on NF-κB Activation and Pro-Inflammatory Gene Expression

Beyond eicosanoid inhibition, Bunaprolast disrupts NF-κB signaling—a master regulator of inflammation:

  • NF-κB suppression: As a potent antioxidant, Bunaprolast inhibits endothelial NF-κB activation, reducing expression of adhesion molecules (E-selectin, VCAM-1) [8]. This limits leukocyte endothelial transmigration.
  • Transcriptional modulation: By blocking IκB degradation (the cytoplasmic inhibitor of NF-κB), Bunaprolast prevents nuclear translocation of p50-p65 dimers [4] [8]. Consequently, pro-inflammatory cytokine genes (TNF-α, IL-6) are downregulated.
  • Synergy with LTB4 reduction: LTB₄ is a known NF-κB inducer; thus, Bunaprolast’s 5-LOX inhibition amplifies NF-κB suppression [4].

This mechanism positions Bunaprolast as a candidate for inflammatory diseases driven by NF-κB "addiction," such as asthma or atherosclerosis [4] [8].

Antioxidant Properties and Endothelial Cell Signaling Interference

Bunaprolast’s hydroquinone structure confers direct antioxidant effects:

  • Reactive oxygen species (ROS) scavenging: Neutralizes superoxide and peroxynitrite, preventing NO depletion and endothelial dysfunction [5] [8].
  • Enzyme interactions: Inhibits redox-sensitive kinases (e.g., IKKβ) that activate NF-κB and upregulate LOX/COX enzymes [8] [9].
  • Endothelial protection: Preserves vascular homeostasis by blocking oxidized LDL-induced VCAM-1 expression and monocyte adhesion—key steps in atherogenesis [5] [8].

Notably, Bunaprolast upregulates heme oxygenase-1 (HO-1), an antioxidant enzyme producing vasoprotective bilirubin [5] [8].

Table 3: Antioxidant Mechanisms of Bunaprolast

Antioxidant MechanismFunctional Outcome
ROS scavengingPreserves NO bioavailability; reduces oxidative stress
IKKβ kinase inhibitionSuppresses NF-κB activation
HO-1 inductionEnhances bilirubin-mediated cytoprotection
Inhibition of LDL oxidationAttenuates endothelial adhesion molecule expression

Properties

CAS Number

99107-52-5

Product Name

Bunaprolast

IUPAC Name

(2-butyl-4-methoxynaphthalen-1-yl) acetate

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C17H20O3/c1-4-5-8-13-11-16(19-3)14-9-6-7-10-15(14)17(13)20-12(2)18/h6-7,9-11H,4-5,8H2,1-3H3

InChI Key

XKKGMVDIONCFKP-UHFFFAOYSA-N

SMILES

CCCCC1=C(C2=CC=CC=C2C(=C1)OC)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

1-acetoxy-2-n-butyl-4-methoxynaphthalene
bunaprolast
U 66,858
U 66858
U-66,858
U-66858

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2C(=C1)OC)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.